5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine and an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogenation catalysts.
Attachment of the Oxolane Group: The oxolane group is introduced via nucleophilic substitution reactions, often using oxirane derivatives under basic conditions.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate compounds to form the pyrimidine ring. This is typically achieved through condensation reactions using reagents like urea or thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidines.
Scientific Research Applications
5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s effects are mediated through pathways involving binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride
- 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride
- 3-(Piperidin-4-yl)-5-(p-tolyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxolane and piperidine groups on the pyrimidine ring enhances its versatility and potential for diverse applications.
Properties
IUPAC Name |
5-methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-9-16-15(17-10-12)20-13-4-6-18(7-5-13)11-14-3-2-8-19-14/h9-10,13-14H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGFFFRJIFRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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